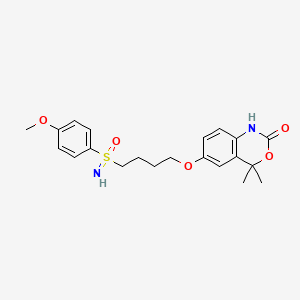
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6-(4-(S-(4-methoxyphenyl)sulfonimidoyl)butoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6-(4-(S-(4-methoxyphenyl)sulfonimidoyl)butoxy)- is a complex organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This particular compound is characterized by its intricate molecular structure, which includes a benzoxazinone core, dimethyl groups, and a sulfonimidoyl-substituted butoxy side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6-(4-(S-(4-methoxyphenyl)sulfonimidoyl)butoxy)- typically involves multi-step organic reactions The process begins with the formation of the benzoxazinone core through cyclization reactionsCommon reagents used in these reactions include acetic anhydride, polyphosphoric acid, and various sulfonyl chlorides .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the sulfonimidoyl group, converting it to sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products:
- Oxidation products include oxides of the methoxy and dimethyl groups.
- Reduction products include sulfonamide derivatives.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, the compound is utilized in the production of advanced materials, including polymers and resins, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6-(4-(S-(4-methoxyphenyl)sulfonimidoyl)butoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonimidoyl group plays a crucial role in binding to these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects .
Comparison with Similar Compounds
- 2H-3,1-Benzoxazin-2-one derivatives with different substituents.
- 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines.
- 4H-3,1-Benzoxazin-4-one derivatives .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, particularly the sulfonimidoyl-substituted butoxy side chain. This structural feature imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and material science .
Properties
CAS No. |
89432-14-4 |
|---|---|
Molecular Formula |
C21H26N2O5S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-[4-[(4-methoxyphenyl)sulfonimidoyl]butoxy]-4,4-dimethyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C21H26N2O5S/c1-21(2)18-14-16(8-11-19(18)23-20(24)28-21)27-12-4-5-13-29(22,25)17-9-6-15(26-3)7-10-17/h6-11,14,22H,4-5,12-13H2,1-3H3,(H,23,24) |
InChI Key |
MHIRHYXZVNQMCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OCCCCS(=N)(=O)C3=CC=C(C=C3)OC)NC(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















